2-(4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Description
N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and various functional groups, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H26ClN5O3S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C19H26ClN5O3S/c1-13-10-16(28-5)17(12-15(13)20)29(26,27)25-8-6-24(7-9-25)19-21-14(2)11-18(22-19)23(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
CHOUEKIBNPHEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the sulfonyl and other functional groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of the Pyrimidine Ring: This involves the cyclization of appropriate precursors such as amidines or guanidines with β-dicarbonyl compounds.
Introduction of Functional Groups: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{4-[(5-BROMO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE
- N-(2-{4-[(5-CHLORO-2-ETHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE
Uniqueness
The uniqueness of N-(2-{4-[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
